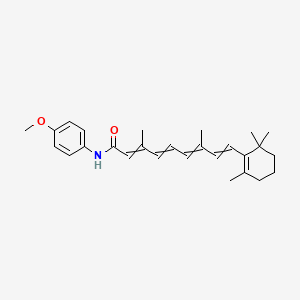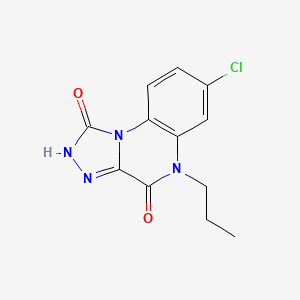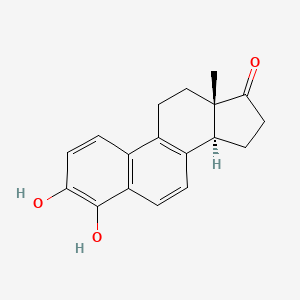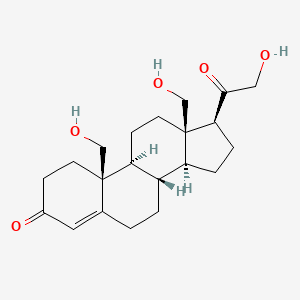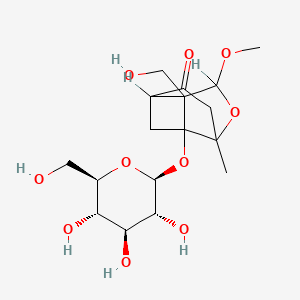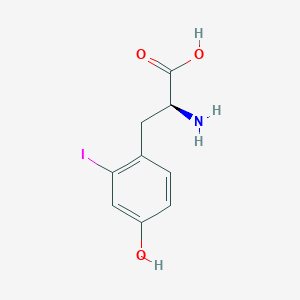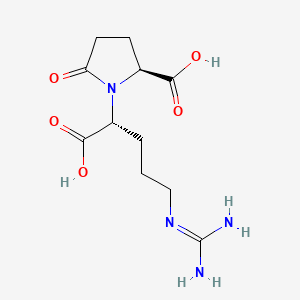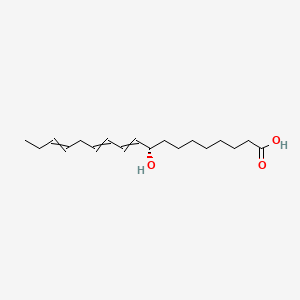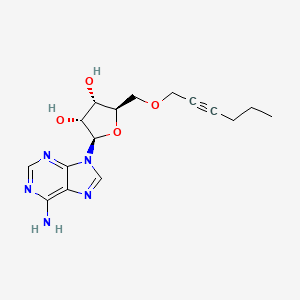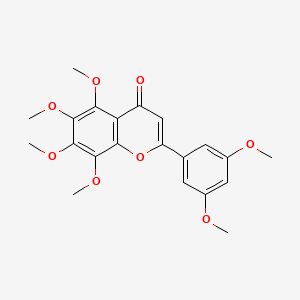
2-(3,5-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one is a methoxyflavone that is flavone substituted by methoxy groups at positions 5, 6, 7, 8, 3' and 5'. It derives from a flavone.
Applications De Recherche Scientifique
Physiological Properties
Nobiletin, a flavonoid found in citrus peels, chemically related to 2-(3,5-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one, demonstrates various physiological properties. These include anti-inflammatory, anticancer, and antidementia activities. Its molecular structure, which has been crystallized, shows a specific orientation of methoxy groups that contribute to its biological activities (Noguchi et al., 2016).
COX-2 Inhibitory Activity
Research has characterized 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one as a novel selective COX-2 inhibitor. The study's molecular conformation and binding interactions highlight its potential in COX-2 selectivity, a crucial aspect in reducing inflammation and cancer progression (Rullah et al., 2015).
Molecular Structure and Conformations
The structural study of a related flavone, hymenoxin, provides insights into the molecule's conformational properties. This research reveals how molecular planarity and intermolecular hydrogen bonding can influence the compound's biological activities (Watson et al., 1991).
Phototransformation Studies
Phototransformation studies on similar chromenones have shown regioselective photocyclisation and dealkoxylation. These photoproducts suggest potential applications in photochemical processes and could be relevant in developing new materials or pharmaceuticals (Khanna et al., 2015).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of related compounds has led to the development of new synthetic routes and a deeper understanding of molecular interactions. These studies are crucial in designing compounds with desired biological activities (Igarashi et al., 2005).
Conductometry Studies
Conductometry studies on chromenone crown ethers have provided valuable insights into their complexation properties. This research is significant in the context of material science and molecular engineering (Gündüz et al., 2006).
Flavonolignoid Research
The discovery of new flavonolignans, such as those isolated from Distemonanthus benthyamianus, has expanded the understanding of these compounds' structural diversity and potential biological applications (Malan et al., 1994).
NMR Spectroscopy Studies
NMR spectroscopy studies have provided essential data for elucidating the structures of related compounds. This is crucial in understanding the compound's properties and potential applications in various scientific fields (Lan et al., 2018).
Propriétés
Numéro CAS |
70460-29-6 |
|---|---|
Nom du produit |
2-(3,5-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one |
Formule moléculaire |
C21H22O8 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
2-(3,5-dimethoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one |
InChI |
InChI=1S/C21H22O8/c1-23-12-7-11(8-13(9-12)24-2)15-10-14(22)16-17(25-3)19(26-4)21(28-6)20(27-5)18(16)29-15/h7-10H,1-6H3 |
Clé InChI |
ADBLJUDPXDJMMK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC |
Autres numéros CAS |
70460-29-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



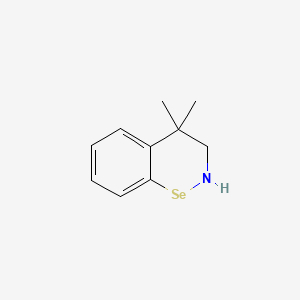
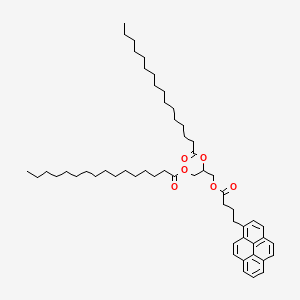
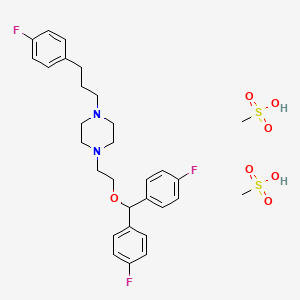
![Methyl 2,11-bis[(ethylsulfanyl)methyl]-15-hydroxy-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7-carboperoxoate](/img/structure/B1202710.png)
![(2r,3r,6r,7r)-7-[(5-Amino-5-carboxypentanoyl)amino]-3-hydroxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1202711.png)
